(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Overview
Description
(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is a chiral amino acid derivative that features a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-benzodioxole, which can be acylated using a continuous process with a recyclable heterogeneous catalyst.
Amination: The acylated product is then subjected to amination reactions to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell or isolated enzyme systems to achieve the desired transformations under mild conditions .
Types of Reactions:
Reduction: Reduction reactions can be used to modify the amino group or the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidized Derivatives: Products include various quinones and other oxidized forms of the benzodioxole ring.
Reduced Derivatives: Products include reduced forms of the amino group and the benzodioxole ring.
Substituted Derivatives: Products include various substituted benzodioxole derivatives with different functional groups.
Scientific Research Applications
(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
®-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid: The enantiomer of the compound with different biological activity.
3-Amino-3-phenylpropionic acid: A structurally similar compound with a phenyl group instead of the benzodioxole moiety.
3-Amino-3-(2,3-dihydrobenzo[1,4]dioxin-6-yl)propionic acid: A compound with a similar dioxole ring but different substitution pattern.
Uniqueness: (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is unique due to its specific chiral configuration and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353311 | |
Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-83-1 | |
Record name | (βS)-β-Amino-1,3-benzodioxole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723284-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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